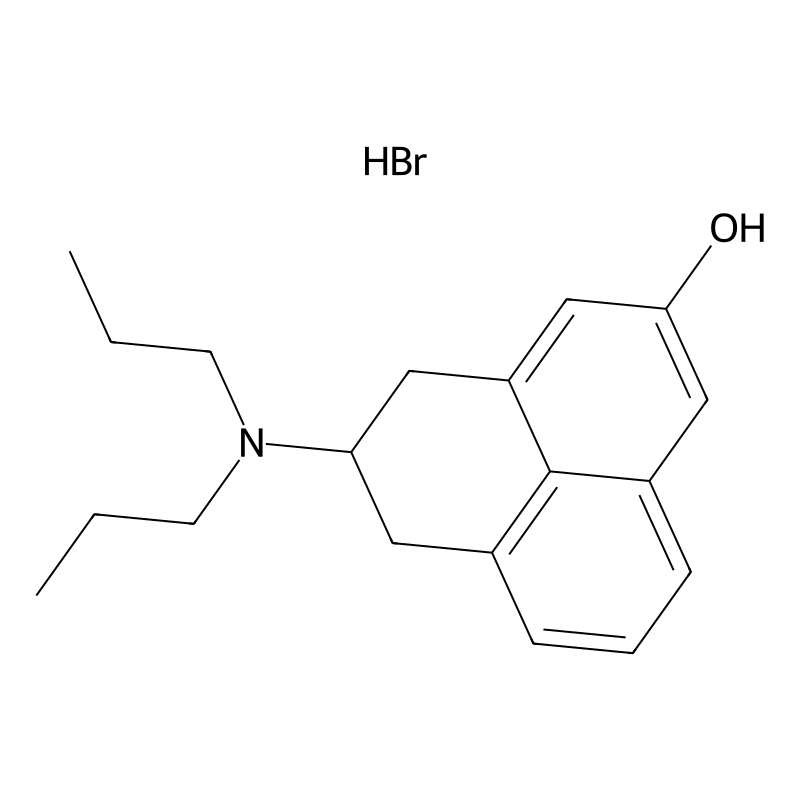

Alentemol hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Alentemol hydrobromide is a selective dopamine agonist recognized for its potential antipsychotic properties. It primarily acts on presynaptic dopamine receptors, inhibiting the release of dopamine. This compound has been studied for its effects on hypothermia and the inhibition of amphetamine-stimulated motor activity in preclinical studies. Its molecular formula is , with a molecular weight of 364.3 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol; hydrobromide, and its CAS number is 112892-81-6.

- Oxidation: Can be oxidized to form corresponding oxides, typically using reagents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Can be reduced to its amine form using lithium aluminum hydride in anhydrous ether.

- Substitution: The compound can participate in substitution reactions at the aromatic ring with reagents such as bromine or chlorine, often facilitated by catalysts like iron(III) bromide.

Major Products Formed- Oxidation: Results in phenalenone derivatives.

- Reduction: Yields dipropylamine derivatives.

- Substitution: Produces halogenated phenalen derivatives.

Alentemol hydrobromide exhibits significant biological activity through its interaction with dopamine receptors. By selectively binding to presynaptic dopamine receptors, it inhibits dopamine release, which can reduce dopaminergic activity. This mechanism is particularly beneficial in conditions characterized by excessive dopamine release, such as schizophrenia and Parkinson’s disease. The compound has been investigated for its effects on neurotransmitter release and receptor binding, making it a valuable model for studying dopamine receptor interactions and mechanisms.

The synthesis of alentemol hydrobromide typically involves the reaction of 1H-phenalen-5-ol with dipropylamine under specific conditions, utilizing hydrobromic acid as a catalyst to form the hydrobromide salt.

Industrial Production

In industrial settings, the production process mirrors laboratory synthesis but operates on a larger scale. Stringent control of reaction conditions—including temperature, pressure, and pH—is essential to ensure high yield and purity of the final product.

Alentemol hydrobromide has several applications across various fields:

- Chemistry: Used as a model compound for studying dopamine receptor interactions.

- Biology: Investigated for its role in neurotransmitter release and receptor binding.

- Medicine: Explored for potential therapeutic uses in treating neurological disorders like schizophrenia and Parkinson’s disease.

- Pharmaceutical Industry: Aids in the development of new pharmacological agents targeting dopamine receptors.

Research has indicated that alentemol hydrobromide interacts specifically with dopamine receptors, which may lead to insights into its pharmacological effects. Studies focusing on its interaction with other neurotransmitter systems could provide further understanding of its potential therapeutic applications and side effects.

Alentemol hydrobromide shares similarities with several other compounds that also target dopamine receptors. Here are some notable comparisons:

Alentemol hydrobromide's unique mechanism of action—targeting presynaptic receptors—distinguishes it from these compounds, potentially offering different therapeutic benefits.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]